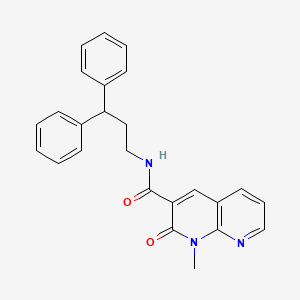

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a chemical compound. It is related to the class of compounds known as diphenylpropylamines . These are commonly conjugated to another agent to create a “bifunctional” molecule, which are often used to treat cardiovascular disease .

Synthesis Analysis

The synthesis of related compounds involves the use of 2-phenylacetic acid derivatives, N,N1-carbonyldiimidazole (CDI), and 4-dimethylaminopyridine (DMAP) in dry dichloromethane (DCM). The mixture is stirred and then an appropriate 3-phenyl-propylamine is added . Another method involves the use of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis

The molecular structure of related compounds involves a diphenylpropylamine core, which can be further modified to create different agents . The exact molecular structure of “this compound” would require more specific information.Chemical Reactions Analysis

Related compounds, such as dihydropyridine derivatives, have been found to decompose into different numbers of photoproducts with different rate constants . The exact chemical reactions involving “this compound” would require more specific information.Applications De Recherche Scientifique

Antimicrobial Applications

Naphthyridine derivatives, such as those described by Egawa et al. (1984), have shown significant antibacterial activities. The study synthesized analogues of 7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, finding some compounds more active than the control, enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).

Applications in Bladder Function Disorders

Compounds with a 1,7-naphthyridine-6-carboxamide structure have been investigated for their NK(1) antagonistic activities, which could influence bladder functions. Natsugari et al. (1999) identified a compound with promising in vitro and in vivo activities, suggesting a potential clinical application in treating bladder function disorders (Natsugari et al., 1999).

Anticancer and Anti-inflammatory Potential

A study by Madaan et al. (2013) explored the anti-cancer and anti-inflammatory properties of specific 1,8-naphthyridine-3-carboxamide derivatives. These compounds demonstrated high cytotoxicity against various cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, highlighting their dual therapeutic potential (Madaan et al., 2013).

Electrochromic and Conductive Polymer Applications

Research on naphthyridine derivatives also extends to materials science, where Hsiao and Han (2017) synthesized electrochromic polyamides with 2,7-bis(diphenylamino)naphthalene units. These polymers exhibit reversible electrochemical properties and color changes upon electro-oxidation, suggesting uses in smart materials and displays (Hsiao & Han, 2017).

Mécanisme D'action

Target of Action

The compound N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as Prenylamine , primarily targets the NMDA glutamate receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Prenylamine acts as an open channel blocker for the NMDA glutamate receptor . This means it prevents the flow of ions through the receptor’s channel when it is open, thereby inhibiting the receptor’s function.

Result of Action

By blocking the NMDA glutamate receptor, Prenylamine can reduce excitatory neurotransmission in the brain. This has the potential to affect a variety of neurological processes. Prenylamine was used as a vasodilator in the treatment of angina pectoris , implying that it may help to relax and widen blood vessels, thereby improving blood flow.

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-28-23-20(13-8-15-26-23)17-22(25(28)30)24(29)27-16-14-21(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,15,17,21H,14,16H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIGJFAMHIFIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2382725.png)

![methyl 4-[({4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2382726.png)

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)

![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)

![1-[4-(Cyclopropylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2382733.png)

![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)